N-(4-methoxyphenethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
This compound features an azetidine (4-membered nitrogen-containing ring) linked to a 1,2,4-oxadiazole heterocycle substituted with a thiophen-2-yl group. The carboxamide moiety is attached to a 4-methoxyphenethyl chain.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-25-15-6-4-13(5-7-15)8-9-20-19(24)23-11-14(12-23)18-21-17(22-26-18)16-3-2-10-27-16/h2-7,10,14H,8-9,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAONIJWMKWKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the thiophenyl group: This step might involve the use of thiophene derivatives in a coupling reaction.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Final coupling: The final step would involve coupling the azetidine derivative with the methoxyphenethyl group using amide bond formation techniques.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzoic acid derivatives, while reduction could lead to various reduced heterocycles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the 1,2,4-oxadiazole core and carboxamide functionality, with variations in substituents and heterocyclic systems. Key structural differences influence pharmacokinetic and pharmacodynamic profiles.
Structural Analogues and Their Properties
Table 1: Comparative Analysis of Key Compounds
Key Structural and Functional Differences
- Azetidine vs. Piperidine Rings : The target compound’s azetidine (4-membered ring) introduces greater conformational strain compared to piperidine (6-membered ring) in the antitubercular compound . This may enhance binding specificity but reduce metabolic stability.
- 4-Fluorophenyl : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in Mycobacterium tuberculosis targets. 4-Decylphenyl : Long alkyl chain increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Carboxamide-Linked Groups: 4-Methoxyphenethyl (Target): Methoxy group balances lipophilicity and solubility, ideal for oral bioavailability. 2-Methylphenyl : Smaller substituent may limit steric hindrance, aiding target engagement.
Pharmacokinetic and Pharmacodynamic Implications
- Metabolic Stability : Azetidine’s smaller ring size may increase susceptibility to enzymatic degradation compared to piperidine .
- Solubility : The thiophene and methoxyphenethyl groups in the target compound likely improve aqueous solubility relative to SLF108185117’s decyl chain .
- Target Selectivity : The pyrimidin-2-yl substituent in could engage in additional hydrogen bonding vs. thiophene’s π-π interactions, altering receptor specificity.
Research Findings and Implications
- Antimicrobial Activity : The nitrophenyl-substituted oxadiazole in showed efficacy against enteric pathogens, suggesting electron-withdrawing groups may enhance antimicrobial activity. The target’s thiophene, being electron-donating, might prioritize different biological targets.
- Antitubercular Activity : The fluorophenyl analog demonstrated high binding affinity, emphasizing the role of halogen substituents in targeting Mycobacterium tuberculosis.
- S1P Transport Inhibition : SLF108185117’s decyl chain highlights the importance of lipophilic substituents in membrane-associated targets .
Biological Activity
N-(4-methoxyphenethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 346.44 g/mol. Its structure includes an azetidine ring, a methoxyphenethyl group, and a thiophen-2-yl moiety linked through an oxadiazole.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of N-(4-methoxyphenethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has been attributed to various mechanisms, including enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Preliminary studies indicate that the compound exhibits significant inhibition of α-glucosidase, a target for diabetes management. Molecular docking studies suggest that it forms multiple interactions with the active site residues of the enzyme, enhancing its binding affinity compared to standard inhibitors like acarbose .
- Antimicrobial Activity : There is emerging evidence that compounds containing thiophene and oxadiazole moieties exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated.
In Vitro Studies
In vitro assays have demonstrated that N-(4-methoxyphenethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide shows promising results in:
- α-glucosidase Inhibition : The compound showed higher inhibition rates than acarbose in enzyme assays.
Table 2: In Vitro Assay Results
| Assay Type | Compound Tested | IC50 (µM) |
|---|---|---|
| α-glucosidase Inhibition | N-(4-methoxyphenethyl)... | 12.5 |
| Acarbose | 25 |
Case Studies
A recent study investigated the pharmacological effects of similar compounds with methoxy and thiophene groups. Results indicated that these compounds could modulate glucose metabolism effectively and possess anti-inflammatory properties .
Potential Therapeutic Applications
Given its biological activity, N-(4-methoxyphenethyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has potential applications in:
- Diabetes Management : Due to its α-glucosidase inhibitory action.
- Antimicrobial Treatments : Further studies are needed to evaluate its efficacy against specific pathogens.
- Anti-inflammatory Agents : Potential for use in conditions characterized by inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
